(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide
Overview
Description
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide (abbreviated S-BBA-TFP) is a type of phosphoramide compound that has been used in a wide range of scientific research applications. It has been used to study the mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific research applications
Catalysis and Organic Synthesis
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide has been explored in the field of catalysis and organic synthesis. For instance, it's utilized in the palladium-catalyzed amination of aromatic bromides and α-arylation of ketones, showing conversions rivaling or exceeding those with BINAP (Doherty et al., 2008).
Material Science and Nanotechnology
This compound is significant in material science, particularly in the development of organic transistors. It's part of the synthesis process of molecules with a tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene core, which are investigated for their thin-film transistor mobility (Tang et al., 2008).
Supramolecular Chemistry
In supramolecular chemistry, this compound contributes to understanding molecular rotors and their dynamics in different crystal forms. Studies involve single crystal X-ray diffraction and variable-temperature CPMAS (13)C NMR experiments to observe molecular rotational dynamics (O'Brien et al., 2010).
Asymmetric Synthesis
The compound plays a role in the enantiospecific syntheses of congested atropisomers, particularly in creating binaphthyl bis(aryne) atropisomers. These atropisomers have been prepared enantiospecifically in high enantiomeric purity and are significant for creating polycyclic aromatic hydrocarbon atropisomers (Dauvergne et al., 2022).
Photoluminescence and Electroluminescence
The compound is involved in the study of electroluminescence and excimer formation dynamics. This includes the investigation of photoluminescence in the solid state and in solution, and electrogenerated chemiluminescence measurements for organic nanoparticles (Suk et al., 2011).
properties
IUPAC Name |
N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H29F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)58-59)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,53,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHAQHNIGEHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H29F3NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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